molecular formula C19H23N3O6 B565339 rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester CAS No. 1207282-60-7

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester

Cat. No.: B565339
CAS No.: 1207282-60-7
M. Wt: 389.408
InChI Key: UQWDZTYMDUMBQQ-AUUYWEPGSA-N
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Description

rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester (CAS 1207282-60-7) is a nicotine-derived compound modified with a hemisuccinate linker and an N-hydroxysuccinimide (NHS) ester group. Its molecular formula is C₁₉H₂₃N₃O₆, with a molecular weight of 389.4 g/mol . The compound is designed for bioconjugation applications, leveraging the NHS ester’s reactivity toward primary amines to form stable amide bonds. Its nicotine moiety may confer targeting capabilities in neurobiological studies or drug delivery systems. Storage conditions require maintenance at -20°C to preserve reactivity .

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methyl] butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3/t14-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWDZTYMDUMBQQ-AUUYWEPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660069
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207282-60-7
Record name [(2S,3S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl 4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Nicotine undergoes hydroxymethylation via electrophilic aromatic substitution, facilitated by formaldehyde in basic media. The reaction proceeds at 0–5°C to minimize side reactions, with sodium hydroxide (12–18% w/v) as the base.

Table 1: Optimized Conditions for Hydroxymethylation

ParameterValue/Range
Temperature0–5°C
BaseNaOH (12–18% w/v)
Formaldehyde Equiv.1.2–1.5
Reaction Time6–8 hours
Yield78–82%

Side products include N-oxides and dimeric species, which are removed via liquid-liquid extraction using dichloromethane.

Hemisuccinate Ester Formation

Esterification with Succinic Anhydride

The hydroxymethylnicotine intermediate reacts with succinic anhydride in dioxane under nitrogen, catalyzed by sulfuric acid (3–5% w/w). The reaction is heated to 105–130°C for 6–8 hours, achieving 85–90% conversion.

Critical Parameters :

  • Molar Ratio : Succinic anhydride to hydroxymethylnicotine = 0.9–1.1:1.0

  • Catalyst : Sulfuric acid > acetic acid for higher reactivity

  • Solvent : Dioxane enhances solubility and reaction homogeneity.

Synthesis of N-Hydroxysuccinimide (HOSU)

Patent-Derived Protocol (CN103145601B)

HOSU is synthesized via a two-step process:

  • Oxammonium Hydrochloride Activation : Suspended in dioxane (1:5–1:20 w/w), treated with NaOH in methanol (5–30% w/v) at −10–30°C.

  • Succinic Anhydride Coupling : Catalyzed by sulfuric acid, heated to 105–130°C for 1–20 hours, followed by ethyl acetate recrystallization.

Table 2: HOSU Synthesis Optimization

ParameterOptimal Value
SolventDioxane
Temperature105–130°C
Catalyst (H₂SO₄)3–5% w/w
Purity After Recrystallization99.3%

Esterification with N-Hydroxysuccinimide

Carbodiimide-Mediated Coupling

The hemisuccinate intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in tetrahydrofuran (THF). HOSU is added stoichiometrically (1:1.05 equiv) at 0°C, followed by stirring at 25°C for 12 hours.

Key Observations :

  • Side Reactions : Competitive formation of N-acylurea minimized by low-temperature addition.

  • Yield : 88–92% after silica gel chromatography (ethyl acetate/hexane gradient).

Industrial-Scale Production

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent Recycling : Dioxane and ethyl acetate recovered via distillation (≥95% purity).

  • Quality Control : In-line FT-IR monitors esterification progress, ensuring ≥98% purity .

Chemical Reactions Analysis

rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester can undergo various chemical reactions, including:

Scientific Research Applications

Neuropharmacology

Rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester has been studied for its effects on the central nervous system. Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

Case Study : A study demonstrated that derivatives of nicotine can enhance synaptic plasticity and improve memory performance in rodent models, indicating that this compound may have similar effects .

Cancer Research

The compound has shown promise in cancer research due to its ability to modulate cellular signaling pathways involved in tumor growth and metastasis. Its application as a therapeutic agent is being explored, particularly in targeting specific cancer types.

Case Study : Research indicated that compounds with similar structures could inhibit the proliferation of cancer cells by interfering with the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Further investigations into this compound may reveal its efficacy against various cancer cell lines.

Drug Delivery Systems

The ester functionality of this compound allows it to be utilized in drug delivery systems. It can serve as a prodrug that releases active pharmaceutical ingredients upon hydrolysis, enhancing bioavailability.

Case Study : In a recent study, the use of esters as prodrugs demonstrated improved pharmacokinetic profiles for several therapeutic agents, suggesting that this compound could similarly enhance drug delivery efficiency .

Biological Activities

Activity TypeDescriptionReferences
Nicotinic Receptor AgonismExhibits potential agonistic activity at nAChRs, influencing neurotransmitter release.
Antitumor ActivityMay inhibit cancer cell proliferation through modulation of key signaling pathways.
Prodrug PotentialCan be utilized to improve the solubility and bioavailability of therapeutic compounds.

Mechanism of Action

The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its ability to act as a hapten. When conjugated to a carrier protein, it can elicit an immune response, leading to the production of antibodies against nicotine. These antibodies can bind to nicotine, preventing it from crossing the blood-brain barrier and reducing its addictive effects .

Comparison with Similar Compounds

Comparative Analysis with Similar NHS Ester Derivatives

Structural and Functional Comparisons

Table 1: Molecular Properties of Key NHS Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate NHS Ester C₁₉H₂₃N₃O₆ 389.4 Nicotine, Hemisuccinate, NHS Bioconjugation, Drug Delivery
Nicotinic Acid NHS Ester C₁₁H₁₀N₂O₄ 234.21 Nicotinic acid, NHS Protein Modification, Surface Functionalization
Biotinamidohexanoyl NHS Ester C₂₄H₃₈N₄O₆S 510.65 Biotin, Spacer (14-atom), NHS ELISA, Streptavidin Binding
Mycophenolyloxyacetic Acid NHS Ester C₂₄H₂₈N₂O₈ 472.49 Mycophenolic acid, NHS Peptide-Toxin Conjugation
Key Observations:
  • Nicotinic Acid NHS Ester shares the nicotine-derived backbone but lacks the hydroxymethyl and hemisuccinate groups. This reduces its molecular weight and may limit its utility in applications requiring spacer-mediated conjugation.
  • Biotinamidohexanoyl NHS Ester incorporates a 14-atom spacer, enhancing streptavidin binding efficiency by reducing steric hindrance.
  • Mycophenolyloxyacetic Acid NHS Ester is tailored for intracellular toxin delivery, highlighting how the choice of the parent molecule (e.g., nicotine vs. mycophenolic acid) dictates application-specific outcomes.
Key Observations:
  • The target compound’s synthesis likely involves hemisuccinate activation via carbodiimide chemistry (e.g., EDAC/NHS), as described for heparan sulfate functionalization . This method is widely used but risks byproduct formation, such as bis(NHS) derivatives (e.g., beta-alanine carbamate esters), which can account for ~90% of unintended products .
  • TMR-NISO NHS Esters demonstrate moderate yields (53–63%), reflecting challenges in purifying NHS-activated intermediates.
Table 3: Application-Specific Performance
Compound Name Binding Efficiency Target Specificity Notable Studies
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate NHS Ester High (amide bond) Nicotinic acetylcholine receptors Potential in neuro-targeted drug delivery
Biotinamidohexanoyl NHS Ester 2× vs. standard NHS esters Streptavidin Enhanced ELISA sensitivity
CafTry (Caffeoyl-Tryptamine) Moderate Plant pathogen response Induced phenylamide synthesis
Key Observations:
  • The target compound’s nicotine moiety may enable selective binding to nicotinic acetylcholine receptors, distinguishing it from non-targeted NHS esters like biotin derivatives .
  • Biotinamidohexanoyl NHS Ester outperforms standard NHS esters in streptavidin binding due to its extended spacer, suggesting that spacer design critically impacts assay sensitivity.

Stability and Commercial Considerations

Table 4: Stability and Cost Comparison
Compound Name Storage Conditions Price (10 mg) Supplier
rac-trans 3'-Hydroxymethylnicotine Hemisuccinate NHS Ester -20°C Not Reported TRC Chemicals
Nicotinic Acid NHS Ester RT (desiccated) $283 Santa Cruz Biotech
Biotinamidohexanoyl NHS Ester -20°C $150–$200 Sigma-Aldrich
Key Observations:
  • The target compound’s requirement for -20°C storage aligns with most NHS esters, which hydrolyze rapidly in aqueous environments (e.g., pH 4.0–7.4) .
  • Commercial NHS esters vary widely in cost, with Nicotinic Acid NHS Ester priced at $283/10 mg , reflecting its niche applications. The target compound’s pricing is undisclosed but likely falls within a similar range due to specialized synthesis.

Biological Activity

Rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is a derivative of nicotine that has garnered attention in the fields of biochemistry and pharmacology due to its potential applications in immunology and drug development. This compound is characterized by its unique chemical structure, which includes a hydroxymethyl group at the 3' position and a hemisuccinate moiety conjugated to N-hydroxysuccinimide. Its molecular formula is C19H23N3O6, with a molecular weight of 389.4 g/mol.

The primary biological activity of this compound lies in its ability to act as an immunogen. It is utilized in the production of antibodies specific to nicotine, which can be crucial for research into nicotine addiction and smoking cessation therapies. The compound's N-hydroxysuccinimide ester moiety allows it to react with primary amines on carrier proteins (e.g., bovine serum albumin), forming stable amide bonds that facilitate the generation of nicotine-specific antibodies.

Immunogenic Properties

The immunogenicity of this compound has been demonstrated through various studies. When conjugated to carrier proteins and administered to animals, it elicits a robust immune response, resulting in the production of high-affinity antibodies against nicotine. These antibodies are instrumental for quantifying nicotine levels in biological samples, which is vital for both clinical and research applications .

Research Findings

Recent studies have explored the binding affinity of this compound to nicotinic acetylcholine receptors (nAChRs). This interaction is critical as it mimics nicotine's action within the body, providing insights into its therapeutic potential and safety profile. The compound's structural modifications enhance its ability to bind these receptors, potentially leading to novel therapeutic strategies for treating nicotine addiction.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound Name Structure Unique Features
NicotineC10H14N2Natural alkaloid; primary psychoactive component of tobacco
3'-HydroxynicotineC10H13N2OHydroxylated derivative; less potent than nicotine
Hemisuccinic AcidC4H6O4Simple dicarboxylic acid; used in various biochemical applications
This compound C19H23N3O6Unique combination of hydroxymethyl and hemisuccinate functionalities; effective immunogen

Case Studies

Several case studies have highlighted the efficacy of this compound in generating antibodies against nicotine:

  • Study on Antibody Production : In a controlled study, animals immunized with this compound produced antibodies that demonstrated high specificity and affinity for nicotine. The resulting antibodies were utilized in enzyme-linked immunosorbent assays (ELISA) for detecting nicotine levels in serum samples .
  • Therapeutic Applications : Research has indicated that the antibodies generated can be employed in therapeutic settings, potentially aiding in smoking cessation programs by monitoring nicotine intake and exposure .

Q & A

Q. What are the critical steps for synthesizing rac-trans 3'-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester?

  • The synthesis involves two main stages: (i) Activation of the carboxylic acid : The hemisuccinate moiety is activated using carbodiimide reagents (e.g., EDC) to form a reactive intermediate, which reacts with N-hydroxysuccinimide (NHS) to generate the NHS ester . (ii) Purification and characterization : The product is isolated via column chromatography and validated using NMR (e.g., 1^1H, 13^13C) and mass spectrometry (LC-MS or MALDI-TOF) to confirm esterification and stereochemistry .
  • Key considerations : Avoid aqueous conditions during synthesis to minimize NHS ester hydrolysis .

Q. How can researchers optimize reaction conditions for NHS ester stability in bioconjugation experiments?

  • pH control : NHS esters react efficiently with primary amines at pH 7.5–8.4. Below pH 7, reaction rates drop significantly due to protonation of amine groups .
  • Temperature and solvent : Use anhydrous DMF or DMSO to prevent hydrolysis. Reactions are typically performed at 4–25°C for 1–2 hours .
  • Quenching unreacted esters : Add excess glycine or ethanolamine post-reaction to block residual NHS esters and reduce non-specific binding .

Q. What analytical techniques are recommended for quantifying NHS ester hydrolysis?

  • HILIC (Hydrophilic Interaction Chromatography) : Separates hydrolyzed NHS (retention time ~3.5 min) from intact esters, enabling quantification of hydrolysis rates under varying conditions (e.g., pH, temperature) .
  • UV-Vis spectroscopy : Monitor hydrolysis via absorbance at 260 nm (NHS release) or use derivatization agents like 6-mercapto-1-hexanol (MCH) to detect residual reactive esters .

Advanced Research Questions

Q. How can researchers address conflicting data on NHS ester reactivity in complex biological matrices?

  • Competing nucleophiles : In serum or cell lysates, thiols (e.g., glutathione) and hydroxyls may react with NHS esters. Pre-treat samples with blocking agents (e.g., iodoacetamide for thiols) or use maleimide-based crosslinkers as controls .
  • Quantitative mass spectrometry : Employ isotopically labeled internal standards (e.g., d3d_3-NHS esters) to distinguish specific labeling from background noise .

Q. What strategies improve selectivity for nicotine derivative conjugation to specific protein domains?

  • Site-directed mutagenesis : Introduce surface-exposed lysine residues near target binding sites to enhance NHS ester accessibility .
  • Dual-labeling approaches : Combine NHS esters with photoactivatable groups (e.g., diazirines) for spatiotemporal control over conjugation .

Q. How do structural modifications of the nicotine moiety influence NHS ester stability and binding kinetics?

  • Steric effects : The rac-trans configuration of 3'-hydroxymethylnicotine may reduce ester hydrolysis rates compared to cis isomers due to hindered water access .
  • Kinetic assays : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure association/dissociation rates (konk_{on}, koffk_{off}) of nicotine-protein conjugates .

Q. What are the limitations of NHS ester-based nicotine conjugates in in vivo studies?

  • Hydrolysis in circulation : Plasma esterases rapidly cleave NHS esters, limiting half-life. Stabilize conjugates via PEGylation or encapsulation in liposomes .
  • Immunogenicity : Nicotine-protein conjugates may elicit antibody responses. Test immunogenicity in animal models using ELISA with anti-nicotine monoclonal antibodies .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in crosslinking efficiency reported across studies?

  • Standardized protocols : Adopt molar ratios of 10:1 (NHS ester:protein) and validate conjugation efficiency via SDS-PAGE with Coomassie or fluorescence staining .
  • Batch-to-batch variability : Characterize each NHS ester batch using HILIC and adjust reaction stoichiometry based on active ester content .

Q. What computational tools aid in predicting NHS ester reactivity with novel nicotine analogs?

  • Density Functional Theory (DFT) : Model electron density around the ester carbonyl group to predict nucleophilic attack rates by lysine amines .
  • Molecular dynamics simulations : Simulate solvent accessibility of the NHS ester in target protein conformations to optimize labeling efficiency .

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